1-(2-Bromoethoxy)-2-trifluoromethoxybenzene
Overview
Description
“1-(2-Bromoethoxy)-2-bromobenzene” is a compound that is used in laboratory chemicals . It has a molecular formula of C8H8Br2O and a molecular weight of 279.96 g/mol . It is a liquid that can darken during storage .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethoxy)-2-bromobenzene” includes a benzene ring with bromoethoxy groups attached . The SMILES string representation is BrCCOC1=CC=CC=C1Br .
Physical And Chemical Properties Analysis
“1-(2-Bromoethoxy)-2-bromobenzene” has a melting point of 35.0°C to 36.0°C and a boiling point of 160.0°C to 162.0°C (16.0 mmHg) . It has a density of 0.917 at 25 °C .
Scientific Research Applications
Synthesis and Chemical Intermediates
- 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative closely related to 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene, is used as an intermediate in the synthesis of dofetilide, a medication for arrhythmia treatment. This compound is prepared through the Williamson Reaction, with specific considerations given to reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).
Halogenation Studies
- Research on the controlled chlorination of trifluoromethoxybenzene, which shares structural similarities with 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene, has led to the production of various chlorinated derivatives. These studies also reveal insights into the thermal stability and chemical behavior of these compounds, which can be relevant for similar compounds like 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene (F. Herkes, 1977).
Organometallic Chemistry
- The compound has potential applications in organometallic chemistry, as seen in studies involving similar fluorinated compounds. For instance, reactions involving fluorocarbons and metal ions have been explored, providing insights into the complexation behavior and NMR characteristics of such compounds (H. Plenio, J. Hermann, Ralph Diodone, 1997).
Organic Synthesis Applications
- In the realm of organic synthesis, related compounds are used in regiospecific and halogenation reactions. These studies offer valuable information on the synthesis of various functionalized benzene derivatives, which may include compounds similar to 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene (C. Heiss, M. Schlosser, 2003).
Insecticidal Research
- There is evidence of insecticidal applications, as seen in the synthesis and evaluation of related bromoethoxy compounds. For instance, 1-(2-bromoethoxy)-2-phenylbenzene, a structurally similar compound, has demonstrated larvicidal activity against Aedes aegypti (Yina Pájaro et al., 2017).
Environmental and Safety Research
- Studies on brominated hydrocarbons, which include compounds like 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene, are crucial in understanding the environmental impact and safety aspects of their use, especially in contexts like flame retardants and their disposal in incinerators (Catherine S Evans, B. Dellinger, 2003).
Safety and Hazards
Future Directions
While specific future directions for “1-(2-Bromoethoxy)-2-trifluoromethoxybenzene” are not available, a related compound “1-Bromo-2-(2-methoxyethoxy)ethane” has been used in the synthesis of pigments for two-photon excited fluorescence microscopy and a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
properties
IUPAC Name |
1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKKRVANQMSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-trifluoromethoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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